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molecular formula C11H11NO5 B1266669 Ethyl 3-(3-nitrophenyl)-3-oxopropanoate CAS No. 52119-38-7

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Cat. No. B1266669
M. Wt: 237.21 g/mol
InChI Key: DSOJMGUVLXTQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06962935B2

Procedure details

To a suspension of anhydrous tin (II) chloride (2.5 g, 13.2 mmol) in 150 mL of methylene chloride was added ethyl diazoacetate (8.3 g, 72.8 mmol). Then 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) was added as a solid in small portions over 30 min. The resulting suspension was stirred at room temperature for 24 h. Additional tin (II) chloride (2.5 g) was added and the reaction was stirred an additional 24 h. The reaction was concentrated in vacuo, diluted with ethyl acetate, washed with water (2 times) and brine, dried (MgSO4) and concentrated. The residue was purified by flash chromatography (elution with 4:1 hexanes/ethyl acetate) to afford 5 g (32%) of the title compound. 1H NMR (CDCl3) (approximately 12:1 mixture of enol and keto tautomers, data for enol only) δ: 12.6 (s, 1H); 8.60 (t, 1H, J=1.8 Hz); 8.3 (m, 1H); 8.1 (m, 1H); 7.62 (t, 1H, J=7.9 Hz) 5.77 (s, 1H); 4.30 (q, 2H, J=7.2 Hz); 1.35 (t, 3H, J=7.2 Hz).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[N+](=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N-].[N+:12]([C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19])([O-:14])=[O:13]>C(Cl)Cl>[N+:12]([C:15]1[CH:16]=[C:17]([C:18](=[O:19])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:20]=[CH:21][CH:22]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water (2 times) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (elution with 4:1 hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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